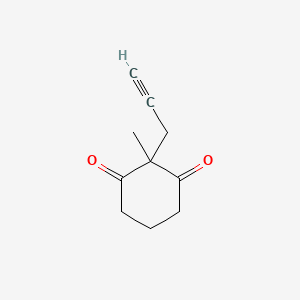
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- is an organic compound with the molecular formula C10H12O2 It is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at the 2-position are replaced by a methyl group and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclohexanedione, 2-methyl-2-(2-propynyl)- typically involves the alkylation of 2-methyl-1,3-cyclohexanedione with a propynyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methyl-1,3-cyclohexanedione, forming an enolate intermediate. This intermediate then reacts with the propynyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-cyclohexanedione, 2-methyl-2-(2-propynyl)- involves its ability to form enolate intermediates, which can participate in various nucleophilic addition and substitution reactions. These intermediates can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of complex molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexanedione: The parent compound, which lacks the methyl and propynyl groups.
2-Methyl-1,3-cyclohexanedione: A derivative with only a methyl group at the 2-position.
2-Propynyl-1,3-cyclohexanedione: A derivative with only a propynyl group at the 2-position.
Uniqueness
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- is unique due to the presence of both a methyl and a propynyl group at the 2-position. This dual substitution provides the compound with distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Propiedades
Número CAS |
32561-55-0 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-methyl-2-prop-2-ynylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h1H,4-7H2,2H3 |
Clave InChI |
AQLBDNIXPWFZLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CCCC1=O)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


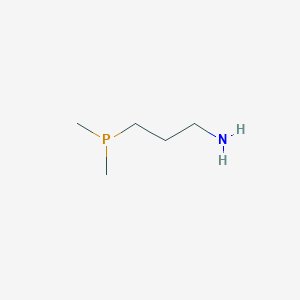
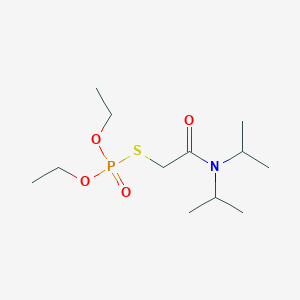
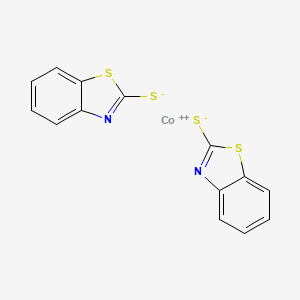
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

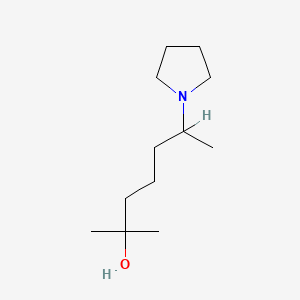
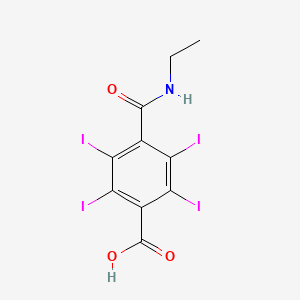
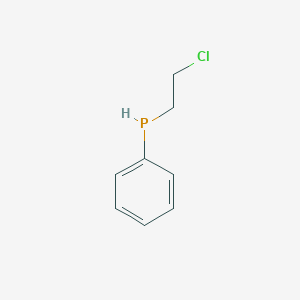

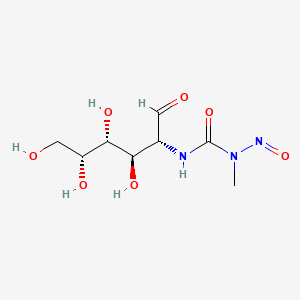
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
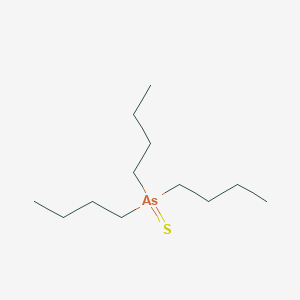
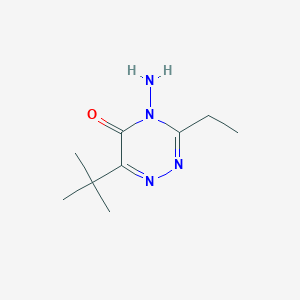
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
